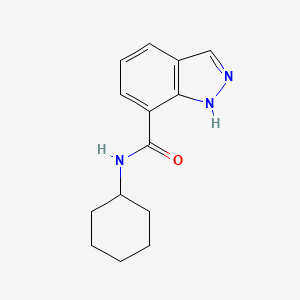

N-cyclohexyl-1H-indazole-7-carboxamide

CAS No.:

Cat. No.: VC12997674

Molecular Formula: C14H17N3O

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17N3O |

|---|---|

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | N-cyclohexyl-1H-indazole-7-carboxamide |

| Standard InChI | InChI=1S/C14H17N3O/c18-14(16-11-6-2-1-3-7-11)12-8-4-5-10-9-15-17-13(10)12/h4-5,8-9,11H,1-3,6-7H2,(H,15,17)(H,16,18) |

| Standard InChI Key | ABFZNPUTOYPMRA-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NC(=O)C2=CC=CC3=C2NN=C3 |

| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC=CC3=C2NN=C3 |

Introduction

Chemical Identity and Structural Features

N-Cyclohexyl-1H-indazole-7-carboxamide (molecular formula: C₁₄H₁₇N₃O) is a derivative of 1H-indazole-7-carboxylic acid, where the carboxylic acid group is replaced by a carboxamide functionality linked to a cyclohexyl substituent. Key structural attributes include:

-

Indazole core: A bicyclic aromatic system comprising fused benzene and pyrazole rings, with the pyrazole nitrogen atoms positioned at the 1- and 2-positions .

-

Carboxamide group: Located at the 7-position of the indazole ring, this group consists of a carbonyl (-C=O) bonded to an amine (-NH-), which is further substituted with a cyclohexyl group .

-

Cyclohexyl moiety: A six-membered saturated hydrocarbon ring conferring lipophilicity and steric bulk, which may influence target binding and pharmacokinetic properties .

The compound’s molecular weight is 243.31 g/mol, and its IUPAC name is N-cyclohexyl-1H-indazole-7-carboxamide.

Synthesis and Manufacturing

Precursor Synthesis: 1H-Indazole-7-carboxylic Acid

The synthesis of N-cyclohexyl-1H-indazole-7-carboxamide typically begins with the preparation of 1H-indazole-7-carboxylic acid (C₈H₆N₂O₂), a key intermediate. A reported method involves:

-

Cyclization of methyl 2-amino-3-methylbenzoate: Reacted with acetic anhydride and isoamyl nitrite under reflux conditions to yield methyl 1H-indazole-7-carboxylate .

-

Hydrolysis: The ester intermediate is treated with lithium hydroxide (LiOH) in tetrahydrofuran (THF) and water, followed by acidification to precipitate the carboxylic acid .

Physicochemical Properties

The cyclohexyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the carboxamide moiety contributes to hydrogen-bonding interactions with biological targets .

Pharmacological Applications and Mechanism of Action

Cannabinoid Receptor (CB1) Agonism

Structural analogs of N-cyclohexyl-1H-indazole-7-carboxamide, such as 1-arylindazole-3-carboxamides, exhibit CB1 receptor agonism . CB1 receptors, predominantly located in the central nervous system, modulate pain perception, appetite, and neuroinflammation . Key findings from related compounds include:

-

Analgesic effects: Indazole carboxamides reduce pain responses in murine models of neuropathic pain .

-

Receptor binding: The carboxamide group forms critical hydrogen bonds with Ser383 and Lys192 residues in the CB1 binding pocket .

-

Selectivity: Substitutions at the 7-position (e.g., cyclohexyl) may enhance selectivity over CB2 receptors .

Structure-Activity Relationship (SAR) Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume